molecular formula C6H14O4 B13811656 (2R,3S)-5-methoxypentane-1,2,3-triol

(2R,3S)-5-methoxypentane-1,2,3-triol

Cat. No.: B13811656
M. Wt: 150.17 g/mol
InChI Key: YEWUXURCECDCGI-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Methyl-2-deoxy-D-ribose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with a methoxy group at the first carbon position and the absence of an oxygen atom at the second carbon position. Its molecular formula is C6H12O4, and it has a molecular weight of 148.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Methyl-2-deoxy-D-ribose can be synthesized through several methods. One common approach involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside using hydride reagents. This is followed by total hydrolysis and acetylation to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 1-O-Methyl-2-deoxy-D-ribose are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, and the use of hydride reagents for deoxygenation .

Chemical Reactions Analysis

Types of Reactions: 1-O-Methyl-2-deoxy-D-ribose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

1-O-Methyl-2-deoxy-D-ribose is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving nucleosides and nucleotides, as it can mimic the structure of natural sugars in DNA and RNA.

    Medicine: It is used in the development of antiviral and anticancer drugs, as it can be incorporated into nucleoside analogs that interfere with viral replication and cancer cell proliferation.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-O-Methyl-2-deoxy-D-ribose involves its incorporation into nucleoside analogs, which can then be incorporated into DNA or RNA strands. This incorporation can lead to chain termination or the formation of defective nucleic acids, thereby inhibiting viral replication or cancer cell proliferation. Additionally, it can inhibit enzymes involved in nucleic acid synthesis, further disrupting these processes .

Properties

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

(2R,3S)-5-methoxypentane-1,2,3-triol

InChI

InChI=1S/C6H14O4/c1-10-3-2-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

YEWUXURCECDCGI-NTSWFWBYSA-N

Isomeric SMILES

COCC[C@@H]([C@@H](CO)O)O

Canonical SMILES

COCCC(C(CO)O)O

Origin of Product

United States

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